M3 of dolutegravir
Übersicht
Beschreibung
M3 of dolutegravir is a metabolite of the HIV integrase inhibitor dolutegravir. It is formed primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 in vivo, but it is also metabolized by UGT1A9 in human liver and kidney microsomes and UGT1A3 in human intestinal microsomes . This compound plays a crucial role in the metabolism and excretion of dolutegravir, which is used in the treatment of HIV-1 infections.
Wissenschaftliche Forschungsanwendungen
M3 of dolutegravir has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of dolutegravir metabolites.
Biology: Studied for its role in the metabolism and excretion of dolutegravir, providing insights into the pharmacokinetics of the drug.
Medicine: Investigated for its potential impact on the efficacy and safety of dolutegravir-based HIV treatments.
Industry: Utilized in the development of improved formulations and delivery methods for dolutegravir
Wirkmechanismus
Dolutegravir O-beta-D-glucuronide is a metabolite of the HIV integrase inhibitor dolutegravir . It is formed from dolutegravir primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 in vivo but is also metabolized by UGT1A9 in human liver and kidney microsomes and UGT1A3 in human intestinal microsomes .
Safety and Hazards
Zukünftige Richtungen
The transition to dolutegravir-based antiretroviral therapy is being studied, with a focus on low- and middle-income countries . The transition aims to address the best practices and major challenges faced by HIV programs . The future priorities include identifying the remaining gaps in knowledge, research, monitoring, and surveillance on Dolutegravir and TLD transition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: M3 of dolutegravir is synthesized from dolutegravir through a glucuronidation reaction. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1A1 isoform . The reaction involves the transfer of a glucuronic acid moiety to dolutegravir, resulting in the formation of dolutegravir o-beta-D-glucuronide.
Industrial Production Methods: The industrial production of dolutegravir o-beta-D-glucuronide involves the use of recombinant UGT enzymes in a controlled bioreactor environment. The reaction conditions typically include an optimal pH, temperature, and the presence of cofactors such as UDP-glucuronic acid. The product is then purified using chromatographic techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: M3 of dolutegravir primarily undergoes hydrolysis and conjugation reactions. These reactions are essential for its metabolism and excretion.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the glucuronic acid moiety from dolutegravir o-beta-D-glucuronide, resulting in the formation of dolutegravir. This reaction is typically catalyzed by enzymes such as beta-glucuronidase.
Conjugation: This reaction involves the addition of various functional groups to dolutegravir o-beta-D-glucuronide, enhancing its solubility and excretion. Common reagents include glutathione and sulfate.
Major Products Formed:
Dolutegravir: Formed through the hydrolysis of dolutegravir o-beta-D-glucuronide.
Conjugated Metabolites: Formed through conjugation reactions, these metabolites are more water-soluble and easily excreted from the body.
Vergleich Mit ähnlichen Verbindungen
Raltegravir: Another HIV integrase inhibitor, but with a different metabolic pathway.
Elvitegravir: Similar to dolutegravir but requires pharmacologic boosting for efficacy.
Bictegravir: A newer HIV integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of M3 of dolutegravir: this compound is unique due to its specific formation through UGT1A1 and its role in the metabolism of dolutegravir. It has a higher barrier to resistance compared to other integrase inhibitors, making it a valuable component in HIV treatment regimens .
Eigenschaften
IUPAC Name |
(1S,2R,3S,4R,5R)-5-[[(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]-2,3,4-trihydroxycyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F2N3O10/c1-11-4-5-41-18-10-31-9-15(25(37)30-8-12-2-3-13(28)6-16(12)29)21(34)24(19(31)26(38)32(11)18)42-17-7-14(27(39)40)20(33)23(36)22(17)35/h2-3,6,9,11,14,17-18,20,22-23,33,35-36H,4-5,7-8,10H2,1H3,(H,30,37)(H,39,40)/t11-,14+,17-,18+,20-,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPCEQPHKUWNFL-HSSNMISVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OC5CC(C(C(C5O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O[C@@H]5C[C@@H]([C@H]([C@@H]([C@H]5O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F2N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1485692-21-4 | |
Record name | Dolutegravir o-beta-D-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485692214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOLUTEGRAVIR O-.BETA.-D-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAW8NTAVN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.